molecular formula C13H15NO2 B495046 ethyl 3-ethyl-1H-indole-2-carboxylate CAS No. 69472-67-9

ethyl 3-ethyl-1H-indole-2-carboxylate

Cat. No.: B495046
CAS No.: 69472-67-9
M. Wt: 217.26g/mol
InChI Key: PUTGRHQJZXLFEJ-UHFFFAOYSA-N
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Description

Ethyl indole-2-carboxylate is a heterocyclic compound . It’s also known by its synonyms: 2-Ethoxycarbonylindole, NSC 10076 . The empirical formula is C11H11NO2 .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .


Physical and Chemical Properties Analysis

The molecular weight of Ethyl indole-2-carboxylate is 189.21 .

Scientific Research Applications

Overview of Indole Derivatives in Research

Indole derivatives, including compounds structurally related to ethyl 3-ethyl-1H-indole-2-carboxylate, are pivotal in various research fields due to their extensive range of biological activities. Their applications span from pharmacological studies to material science, underlining their versatility and importance in scientific advancements.

Pharmacological Importance of Indoles

Indole derivatives, like indole-3-carbinol (I3C) and its major derivatives, have shown significant protective effects on chronic liver injuries, including viral hepatitis and hepatocellular carcinoma. These compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to viral replication and metabolism, showcasing their potential in hepatic protection through anti-fibrosis, anti-tumor, and immunomodulatory effects (Si-Qi Wang et al., 2016).

Chemical Synthesis and Applications

The synthesis of indoles, including this compound, has been a long-standing area of interest in organic chemistry due to their presence in natural products and drugs. Advances in indole synthesis methods have been crucial for the development of new materials and biologically active molecules. Such synthesis techniques are essential for creating complex indole-based structures used in pharmaceuticals and agrochemicals (D. Taber & Pavan K. Tirunahari, 2011).

Environmental and Toxicological Studies

Indole derivatives are also studied for their environmental impact and toxicological profiles. For instance, ethyl carbamate, an ethyl ester of carbamic acid found in fermented foods and beverages, has been investigated for its genotoxic and carcinogenic properties, underscoring the importance of understanding the safety and environmental effects of such compounds (J. Weber & V. Sharypov, 2009).

Mechanism of Action

Target of Action

Ethyl 3-ethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , this compound may have a wide range of molecular and cellular effects.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

ethyl 3-ethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-10-7-5-6-8-11(10)14-12(9)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTGRHQJZXLFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of phenylhydrazine (1.0 g, 6.92 mmol) in absolute ethanol (50 mL) was placed in an oil bath at 60° C. and a reflux condenser attached. Ethyl 2-oxopentanoate (1.0 g, 6.94 mmol) (prepared according to Singh, J; Kissick, T. P.; Mueller, R. H. Organic Preparations and Procedures International (1989), 21(4), 501-4.) was added dropwise. The reaction mixture was heated to reflux and stirred overnight. The solution was cooled to RT and the solvent concentrated. Purification was accomplished by column chromatography (hexanes:EtOAc) to afford ethyl 3-ethyl-1H-indole-2-carboxylate (0.625 g, 41%) as a yellow solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 11.45 (s, 1H) 7.66 (d, 1H) 7.41 (d, 1H) 7.25 (t, 1H) 7.05 (t, 1H) 4.34 (q, 2H) 3.05 (q, 2H) 1.35 (t, 3H) 1.19 (t, 3H). MS: m/z 218.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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